2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, influencing the compound’s binding affinity and activity. The compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- Trifluoromethylcyclopropane carboxylic acid
- Difluoromethylcyclopropane carboxylic acid
- Methylcyclopropane carboxylic acid
Comparison: 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQTVZTEQQCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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